molecular formula C10H13O4P B12530373 ({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid CAS No. 651705-66-7

({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid

Cat. No.: B12530373
CAS No.: 651705-66-7
M. Wt: 228.18 g/mol
InChI Key: UAZBWNGJJRSLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid is a chemical compound known for its unique structure and properties. It contains an oxirane (epoxide) ring, a phenyl group, and a phosphonic acid group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid typically involves the reaction of 4-(oxiran-2-ylmethyl)benzyl alcohol with phosphonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential use as a drug delivery agent due to its ability to form stable complexes with various biomolecules. It is also explored for its potential anti-cancer properties .

Industry

In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its ability to enhance the thermal stability of materials makes it valuable in manufacturing high-performance polymers .

Mechanism of Action

The mechanism of action of ({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid is unique due to the presence of both the oxirane ring and the phosphonic acid group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .

Properties

CAS No.

651705-66-7

Molecular Formula

C10H13O4P

Molecular Weight

228.18 g/mol

IUPAC Name

[4-(oxiran-2-ylmethyl)phenyl]methylphosphonic acid

InChI

InChI=1S/C10H13O4P/c11-15(12,13)7-9-3-1-8(2-4-9)5-10-6-14-10/h1-4,10H,5-7H2,(H2,11,12,13)

InChI Key

UAZBWNGJJRSLBX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC=C(C=C2)CP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.